Desmethoxyfallypride

Beschreibung

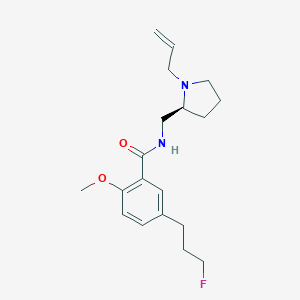

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-fluoropropyl)-2-methoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O2/c1-3-11-22-12-5-7-16(22)14-21-19(23)17-13-15(6-4-10-20)8-9-18(17)24-2/h3,8-9,13,16H,1,4-7,10-12,14H2,2H3,(H,21,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJNBUDASILSQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCF)C(=O)NCC2CCCN2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCCF)C(=O)NC[C@@H]2CCCN2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031714 | |

| Record name | Desmethoxyfallypride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166173-81-5 | |

| Record name | Desmethoxyfallypride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethoxyfallypride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXYFALLYPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJD4EF9EME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Radiochemistry of 18f Desmethoxyfallypride

Precursor Synthesis Strategies

The synthesis of the tosylated precursor for [18F]Desmethoxyfallypride involves two principal stages. snmjournals.org The first is the creation of (S)-N-allyl-2-aminomethylpyrrolidine. snmjournals.org This is accomplished using a stereo-conservative route, which ensures that the specific three-dimensional arrangement (stereochemistry) of the molecule is maintained. snmjournals.org This stereochemical integrity is critical for the final compound's ability to bind selectively to its biological target. The second stage is the formation of the final tosylated precursor, ((S)-N-[(1-allyl)-2-pyrrolidinyl)methyl]-5-(3-toluenesulfonyloxy-propyl)-2-methoxybenzamide. snmjournals.org

Stereoselective Synthesis Routes of Key Intermediates

Radiofluorination Methodologies

The introduction of the positron-emitting fluorine-18 (B77423) isotope is the defining step in the synthesis of the radiotracer. This process, known as radiofluorination, is typically achieved through a nucleophilic substitution reaction.

The radiofluorination of desmethoxyfallypride is accomplished via a direct, one-step nucleophilic substitution reaction. snmjournals.orgresearchgate.net In this reaction, the tosyl group on the precursor molecule, ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide), is displaced by a no-carrier-added [18F]fluoride ion. researchgate.netnih.gov This process is facilitated by a phase transfer catalyst, which helps to make the [18F]fluoride ion more reactive. snmjournals.orgresearchgate.net Commonly used catalyst systems include Kryptofix 2.2.2 in the presence of potassium carbonate (K₂CO₃/Kryptofix-[2.2.2]) or tetrabutylammonium (B224687) bicarbonate (TBAHCO₃). researchgate.netnih.govsnmjournals.orgsnmjournals.org The reaction produces [18F]Desmethoxyfallypride, which is then purified for use. researchgate.net

The efficiency of the radiofluorination step is highly sensitive to several reaction parameters, including temperature, the amount of precursor, reaction time, and the choice of solvent and catalyst. snmjournals.orgresearchgate.net

Research has shown that TBAHCO₃ can be a more effective phase transfer catalyst than the K₂CO₃/Kryptofix-[2.2.2] system, leading to higher radiochemical yields. researchgate.netnih.gov For the TBAHCO₃ system, a reaction temperature of 95°C, a precursor amount of 2 mg, and a reaction time of 10 minutes were identified as optimal conditions. researchgate.netnih.gov In other studies using the Kryptofix 2.2.2 system in acetonitrile (B52724), the highest yields were achieved at a reaction temperature of 85°C with a 20-minute reaction time. snmjournals.org It was also discovered that adding potassium carbonate (36 μmol/mL) to the precursor solution (10 μmol/mL) could dramatically increase radiochemical yields to as high as 80% ± 10%. snmjournals.org

Table 1: Impact of Reaction Conditions on [18F]Desmethoxyfallypride Radiochemical Yield

| Parameter | Condition 1 | Yield (Condition 1) | Condition 2 | Yield (Condition 2) | Source |

|---|---|---|---|---|---|

| Catalyst System | K₂CO₃/Kryptofix 2.2.2 | 31% (not decay-corrected) | TBAHCO₃ | 59% (not decay-corrected) | researchgate.netnih.gov |

| Temperature | 85°C (with Kryptofix) | ~30% | 95°C (with TBAHCO₃) | Maximized Yield | snmjournals.orgresearchgate.netnih.gov |

| Precursor Amount | >3 mg | Decrease in Yield | 2 mg | Optimal Yield | researchgate.net |

| Reaction Time | 20 min (with Kryptofix) | ~30% | 10 min (with TBAHCO₃) | Optimal Yield | snmjournals.orgresearchgate.netnih.gov |

| Additive | No K₂CO₃ | Slight Improvement | With K₂CO₃ (36 μmol/mL) | 80% ± 10% | snmjournals.org |

The synthesis of [18F]Desmethoxyfallypride has been significantly enhanced through the development of fully automated synthesis modules. nih.govsnmjournals.orgsnmjournals.org Commercial systems such as the Raytest SynChrom R&D, Trasis AllinOne, and Synthra RNplus are used to perform the radiosynthesis in a reproducible and GMP (Good Manufacturing Practice) compliant manner. researchgate.netnih.govsnmjournals.orgsnmjournals.org

A key advancement has been the move away from purification using High-Performance Liquid Chromatography (HPLC), which can be complex and time-consuming. researchgate.netnih.gov Newer, simplified methods utilize solid-phase extraction (SPE) cartridges for purification. researchgate.netnih.gov This innovation has shortened the total synthesis time by as much as 44% and increased the non-decay corrected radiochemical yields. researchgate.netnih.gov For instance, automated synthesis using SPE purification and the TBAHCO₃ catalyst resulted in a 59% yield in just 28 minutes. nih.gov These automated, HPLC-free methods allow for the efficient, reproducible, and rapid production of [18F]Desmethoxyfallypride with high radiochemical purity. researchgate.net

Influence of Reaction Conditions on Radiochemical Yield

Radiochemical Purification and Quality Assurance

Following the radiolabeling process to produce [18F]Desmethoxyfallypride ([18F]-DMFP), rigorous purification and quality assurance procedures are essential to ensure the final product is suitable for its intended application in positron emission tomography (PET). These steps are critical for removing unreacted [18F]fluoride, precursors, and other chemical impurities, and for verifying the identity, purity, and specific activity of the radiotracer.

High-Performance Liquid Chromatography (HPLC) Purification Protocols

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of [18F]Desmethoxyfallypride after its synthesis. The process separates the desired radiolabeled compound from the crude reaction mixture based on its physicochemical properties.

The reaction mixture, once cooled, is typically diluted with an acidic solution, such as 10% phosphoric acid or 1% phosphoric acid, before being injected into the HPLC system. snmjournals.orgsnmjournals.org This separation is most commonly achieved using reverse-phase (RP) columns. snmjournals.orgsnmjournals.orguni-mainz.de The mobile phase, a solvent mixture that carries the sample through the column, is carefully selected to achieve optimal separation. A common mobile phase consists of a mixture of acetonitrile (CH3CN) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphoric acid, at a specific ratio. snmjournals.orgsnmjournals.org

The fraction containing the purified [18F]Desmethoxyfallypride is collected. To remove the HPLC solvents, which are unsuitable for injection, a subsequent solid-phase extraction (SPE) step is employed. The collected HPLC fraction is diluted with a buffer (e.g., 0.15 mol/L disodium (B8443419) hydrogen phosphate) and passed through a C18 cartridge, which adsorbs the [18F]-DMFP. snmjournals.orguni-mainz.de The cartridge is then washed with water to remove residual HPLC solvents and salts. Finally, the pure [18F]-DMFP is eluted from the cartridge using a small volume of ethanol. snmjournals.orguni-mainz.de This ethanolic solution is then diluted with an isotonic saline solution and passed through a sterile filter to render it ready for use. snmjournals.orguni-mainz.de

HPLC Purification Protocols for [18F]Desmethoxyfallypride

| Parameter | Protocol 1 | Protocol 2 |

|---|---|---|

| HPLC Column | Reverse-Phase (RP8), 250 x 10 mm | Reverse-Phase (RP8), 250 x 10 mm |

| Mobile Phase | CH3CN : 0.25 mol/L Ammonium Acetate Buffer + 5 mL Acetic Acid/L (30:70) snmjournals.orguni-mainz.de | CH3CN : 0.1% Phosphoric Acid (25:75) snmjournals.org |

| Flow Rate | 5 mL/min snmjournals.orguni-mainz.de | 5 mL/min snmjournals.org |

| Post-HPLC Step | Dilution with buffer, adsorption on C18 cartridge, wash with water, elution with ethanol. snmjournals.orguni-mainz.de | Adsorption on C18 cartridge, wash with isotonic saline, elution with ethanol. snmjournals.org |

This table presents examples of HPLC purification protocols as described in research literature. Specific conditions can vary between laboratories.

Determination of Radiochemical Purity

Ensuring the radiochemical purity of the final [18F]Desmethoxyfallypride preparation is a critical quality control step. Radiochemical purity refers to the proportion of the total radioactivity in the sample that is present in the desired chemical form of [18F]-DMFP. Impurities can interfere with imaging results and interpretation.

Analytical HPLC is the primary method used to determine radiochemical purity. A small aliquot of the final product is injected into an HPLC system equipped with a radioactivity detector (in addition to a UV detector). The resulting chromatogram shows peaks corresponding to different radioactive species. The peak for [18F]-DMFP is identified by comparing its retention time to that of a non-radioactive ("cold") standard of Desmethoxyfallypride. The radiochemical purity is calculated as the percentage of the area of the [18F]-DMFP peak relative to the total area of all radioactive peaks in the chromatogram.

Studies consistently report high radiochemical purity for [18F]Desmethoxyfallypride preparations, which is a prerequisite for reliable in vivo imaging.

Reported Radiochemical Purity of [18F]Desmethoxyfallypride

| Study Finding | Reference |

|---|---|

| Radiochemical purity was greater than 95%. | snmjournals.org |

| Radiochemical purity was greater than 97%. | uni-mainz.de |

| Quality control included determination of radiochemical purity before injection. | snmjournals.orguni-mainz.de |

This table summarizes reported radiochemical purity values from different studies, demonstrating the high purity typically achieved for this radiotracer.

Specific Activity Determination in Radiotracer Preparations

Specific activity is a crucial parameter for radiotracers used in receptor imaging studies. It is defined as the amount of radioactivity per unit mass of the compound, typically expressed in gigabecquerels per micromole (GBq/µmol) or millicuries per micromole (mCi/µmol). snmjournals.orguni-mainz.de High specific activity is desirable to ensure that the injected mass of the tracer is low enough to avoid pharmacological effects and saturation of the target receptors, which would interfere with the quantitative accuracy of the PET scan.

The specific activity of [18F]Desmethoxyfallypride is determined using analytical HPLC. snmjournals.orgsnmjournals.org The method involves using the same HPLC system that is used for purity analysis, which includes both a UV detector and a radioactivity detector. A calibration curve is first generated by injecting known masses of the non-radioactive Desmethoxyfallypride standard and measuring the corresponding UV detector response (peak area).

Next, an aliquot of the final radiolabeled product is injected. The radioactivity detector measures the total radioactivity of the [18F]-DMFP peak, while the UV detector measures the corresponding mass of the compound (both labeled and unlabeled). By comparing the UV response to the calibration curve, the total mass of Desmethoxyfallypride in the sample can be calculated. The specific activity is then determined by dividing the measured radioactivity by the calculated molar amount. snmjournals.orgsnmjournals.org Research indicates that the synthesis methods for [18F]-DMFP can achieve high specific activities, suitable for receptor quantification studies. snmjournals.orguni-mainz.de

Reported Specific Activity for [18F]Desmethoxyfallypride

| Reported Specific Activity Range | Reference |

|---|---|

| 37 to 834 GBq/µmol | snmjournals.orgsnmjournals.org |

| 100 to 800 GBq/µmol | uni-mainz.de |

| > 126 GBq/mmol (> 0.126 GBq/µmol) | snmjournals.org |

| > 148 GBq/µmol | snmjournals.org |

| > 2 Ci/µmol (> 74 GBq/µmol) | nih.gov |

This table presents a range of specific activity values for [18F]Desmethoxyfallypride reported in scientific literature. The variation can be attributed to differences in synthesis conditions, the specific activity of the starting [18F]fluoride, and the timing of the measurement.

In Vitro Pharmacological Evaluation of Desmethoxyfallypride

Receptor Binding Affinity Characterization

The initial step in characterizing a potential radiotracer is to determine its affinity for the target receptor. For Desmethoxyfallypride, the primary targets are the dopamine (B1211576) D2 and D3 receptors. wikipedia.org

Quantitative Assessment of Dopamine D2/D3 Receptor Affinity

Desmethoxyfallypride has been identified as a moderate affinity antagonist for dopamine D2/D3 receptors. wikipedia.orgcapes.gov.br Studies have consistently shown its selective binding to these receptors. nih.govnih.gov The affinity of Desmethoxyfallypride is often compared to other well-established radioligands like raclopride (B1662589) and fallypride. capes.gov.brnih.gov While it has a moderate affinity, its congener, fallypride, exhibits higher affinity for the same receptors. capes.gov.brnih.gov Research indicates that Desmethoxyfallypride's affinity for D2-like dopamine receptors is slightly higher than that of ¹¹C-raclopride. snmjournals.org

Determination of Inhibition Constants (K_i) using Membrane Preparations

The inhibition constant (K_i) is a quantitative measure of a ligand's binding affinity. For Desmethoxyfallypride, this has been determined through in vitro binding assays using membrane preparations from rat striatum. nih.govsnmjournals.orgcapes.gov.br In these experiments, the ability of Desmethoxyfallypride to displace a radiolabeled ligand, such as ³H-spiperone, from the D2/D3 receptors is measured. nih.govsnmjournals.orgcapes.gov.br

One study calculated the mean inhibition constant (K_i) of Desmethoxyfallypride to be 15 ± 9 nmol/L. nih.govsnmjournals.orgcapes.gov.br Another study reported an IC₅₀ value of 15 nmol/L for the displacement of ³H-spiperone, which was lower than the 30 nmol/L observed for ¹¹C-raclopride, suggesting a higher affinity for Desmethoxyfallypride. snmjournals.org

Table 1: Inhibition Constants (K_i) of Desmethoxyfallypride

| Ligand | K_i (nmol/L) | Tissue Source | Radioligand |

|---|---|---|---|

| Desmethoxyfallypride | 15 ± 9 nih.govsnmjournals.orgcapes.gov.br | Rat Striatum nih.govsnmjournals.orgcapes.gov.br | ³H-Spiperone nih.govsnmjournals.orgcapes.gov.br |

| ¹¹C-Raclopride | 26 snmjournals.org | Not Specified | ³H-Spiperone snmjournals.org |

Kinetic Binding Studies

Kinetic binding studies provide insights into the rates at which a ligand associates with and dissociates from its receptor. These parameters are crucial for understanding the dynamic behavior of a radiotracer in vivo.

Association Rate Constants (k_on) Analysis in Rat Brain Homogenates

The association rate constant (k_on) describes how quickly a ligand binds to its receptor. For Desmethoxyfallypride, in vitro experiments using rat brain homogenates have determined the k_on to be 2.16 x 10⁸ M⁻¹min⁻¹. researchgate.netnih.gov

Dissociation Rate Constants (k_off) Analysis in Rat Brain Homogenates

The dissociation rate constant (k_off) measures the rate at which a ligand detaches from its receptor. In the same rat brain homogenate studies, the k_off for Desmethoxyfallypride was found to be 0.073 min⁻¹. researchgate.netnih.gov

Table 2: Kinetic Binding Parameters of Desmethoxyfallypride in Rat Brain Homogenates

| Parameter | Value |

|---|---|

| Association Rate Constant (k_on) | 2.16 x 10⁸ M⁻¹min⁻¹ researchgate.netnih.gov |

| Dissociation Rate Constant (k_off) | 0.073 min⁻¹ researchgate.netnih.gov |

Competitive Binding Assays with Established Ligands

Competitive binding assays are used to further characterize the binding of a new ligand by comparing it to well-known ligands. In the case of Desmethoxyfallypride, these assays have been performed using membrane preparations and established dopamine receptor ligands.

In vitro studies have demonstrated competitive inhibition between Desmethoxyfallypride and ³H-spiperone. nih.govsnmjournals.org These experiments involve adding varying concentrations of unlabeled Desmethoxyfallypride to preparations containing a fixed concentration of ³H-spiperone and the receptor-containing membranes. snmjournals.orgsnmjournals.org The displacement of ³H-spiperone by Desmethoxyfallypride confirms that they bind to the same site on the dopamine D2/D3 receptors. nih.govsnmjournals.org

Furthermore, the binding properties of Desmethoxyfallypride are often benchmarked against ¹¹C-raclopride, another widely used benzamide (B126) radiotracer for PET imaging of D2-like dopamine receptors. snmjournals.orgsnmjournals.org These comparative studies help in understanding the relative advantages and disadvantages of each tracer for specific research applications. capes.gov.brnih.gov

Preclinical Positron Emission Tomography Pet Imaging Research with 18f Desmethoxyfallypride

In Vivo Pharmacokinetics and Biodistribution in Animal Models

The study of how [18F]Desmethoxyfallypride behaves within a living animal is fundamental to its validation as a PET tracer. This involves examining its uptake and distribution in the brain, quantifying its kinetics in specific brain regions, and identifying a suitable reference region for data analysis.

Brain Uptake and Regional Distribution Patterns in Rodents and Primates

Following intravenous injection in animal models, [18F]Desmethoxyfallypride demonstrates a characteristic distribution pattern in the brain.

Rodents: In rats, PET imaging shows high uptake of [18F]DMFP in the striatum, a region with a high density of dopamine (B1211576) D2/D3 receptors. researchgate.netnih.gov Lower levels of uptake are observed in extrastriatal regions like the substantia nigra/ventral tegmental area (SN/VTA). nih.gov Studies in mice have also been conducted to characterize the tracer's behavior. nih.gov

Primates: In rhesus monkeys, PET experiments have revealed high uptake in the striatum, reaching up to 0.08% of the injected dose per cubic centimeter. researchgate.net The distribution pattern in primates is consistent with the known locations of dopamine D2/D3 receptors.

Quantification of Striatal and Extrastriatal Tracer Kinetics

The dynamic process of [18F]Desmethoxyfallypride binding in the brain can be quantified to provide measures of receptor availability.

Striatal Kinetics: In rats, the time to reach maximum binding (transient equilibrium) in the dorsal striatum is approximately 30 minutes. nih.gov The binding potential (BPND), a measure of receptor density, has been calculated to be around 2.2 in the dorsal striatum and 2.7 in the ventral striatum. nih.gov In rhesus monkeys, the tracer clears from the striata with a dissociation rate of 1.80 x 10⁻² min⁻¹. researchgate.net

Extrastriatal Kinetics: Due to the lower density of D2/D3 receptors in extrastriatal areas, tracer uptake is lower. In rats, the BPND in the SN/VTA has been measured at 0.8. nih.gov

The following table summarizes the binding potential (BPND) of [18F]Desmethoxyfallypride in different brain regions of rats.

| Brain Region | Average BPND |

| Dorsal Striatum (DSTR) | 2.2 |

| Ventral Striatum (VSTR) | 2.7 |

| Substantia Nigra/Ventral Tegmental Area (SN/VTA) | 0.8 |

Data sourced from Constantinescu et al., 2011. nih.gov

Cerebellar Uptake Characteristics and Role as a Reference Region for Non-Specific Binding

The cerebellum is considered to be largely devoid of dopamine D2/D3 receptors, making it a suitable reference region for estimating non-specific binding of [18F]Desmethoxyfallypride. nih.govnih.govresearchgate.net

In both rodents and primates, the cerebellum shows very low uptake of the tracer. researchgate.netnih.gov

The use of the cerebellum as a reference region allows for the application of simplified kinetic models, such as the simplified reference tissue model (SRTM), to calculate the binding potential without the need for invasive arterial blood sampling. nih.govsnmjournals.org

Time-activity curves from PET studies show that while regions like the striatum retain the tracer due to specific binding, the cerebellum clears the tracer relatively quickly, which is characteristic of non-specific binding and free tracer in tissue. nih.govuni-mainz.de

Receptor Availability and Occupancy Studies in Preclinical Models

[18F]Desmethoxyfallypride is a valuable tool for studying changes in dopamine D2/D3 receptor availability and for investigating the interaction of these receptors with neurotransmitters and drugs.

Assessment of Dopamine D2/D3 Receptor Availability in Vivo

Preclinical studies have successfully used [18F]Desmethoxyfallypride to assess D2/D3 receptor availability in various animal models of neurological and psychiatric disorders.

In rat models of Huntington's and Parkinson's disease, [18F]DMFP-PET has been shown to visualize the expected decrease and increase in D2/D3 receptor availability, respectively. researchgate.netnih.gov

These in vivo PET measurements of receptor binding have been shown to correlate significantly with in vitro autoradiography results, validating the use of [18F]DMFP for longitudinal studies in these disease models. researchgate.netnih.gov

In Vivo Competition with Endogenous Neurotransmitters through Dopamine Challenge Studies (e.g., Amphetamine)

A key application of [18F]Desmethoxyfallypride is in studies that measure changes in endogenous dopamine levels. This is typically done through "dopamine challenge" studies.

Amphetamine Challenge: Administration of amphetamine causes a release of endogenous dopamine, which then competes with [18F]Desmethoxyfallypride for binding to D2/D3 receptors. This competition leads to a reduction in the specific binding of the radiotracer.

In rhesus monkeys, treatment with d-amphetamine led to a 56% reduction in specifically bound [18F]Desmethoxyfallypride over 42 minutes, compared to a 20% reduction in control conditions. researchgate.net

In mice, an amphetamine challenge resulted in a 62% decrease in the striatal binding potential of [18F]DMFP as measured by microPET. nih.gov Conversely, depletion of dopamine with reserpine (B192253) led to a 33% increase in the binding potential. nih.gov

These studies demonstrate the sensitivity of [18F]Desmethoxyfallypride to fluctuations in endogenous dopamine levels, making it a useful tool for investigating the effects of drugs and behavioral tasks on the dopamine system. researchgate.netnih.gov

Pharmacological Receptor Blockade Studies (e.g., Haloperidol (B65202) Displacement)

To validate the specificity of [18F]Desmethoxyfallypride for dopamine D2/D3 receptors, researchers conduct pharmacological blockade studies. In these experiments, the binding of the radiotracer is challenged by administering a known receptor antagonist, such as Haloperidol.

In primate studies, the intravenous administration of Haloperidol has been shown to displace the specifically bound [18F]Desmethoxyfallypride from the striatum, a brain region rich in dopamine receptors. researchgate.netnih.gov This displacement confirms that the radiotracer is indeed binding to the intended target. Similar blockade studies using Haloperidol in rats have demonstrated a significant reduction in the binding of related tracers like [18F]fallypride in both striatal and extrastriatal regions, further supporting the specific nature of this class of radioligands. nih.govsnmjournals.org For instance, a Haloperidol blockade study in rats resulted in a detectable decrease in the binding of [18F]Desmethoxyfallypride in striatal regions, with a notably faster displacement compared to [18F]fallypride. nih.gov

These displacement studies are crucial for ensuring that the PET signal accurately reflects the density of D2/D3 receptors, a process that has been successfully demonstrated in various preclinical models. mdpi.com

Application in Animal Models of Neurological Conditions

[18F]Desmethoxyfallypride PET imaging is a valuable method for the in vivo assessment of dopamine D2/D3 receptors in preclinical research, particularly in animal models of neurodegenerative diseases. researchgate.netnih.gov

[18F]Desmethoxyfallypride has been effectively used to visualize and quantify changes in D2/D3 receptor availability in rat models of Huntington's and Parkinson's disease. researchgate.netnih.gov In a rat model of Huntington's disease, created by intrastriatal injection of quinolinic acid, PET scans with [18F]Desmethoxyfallypride clearly showed a decrease in D2/D3 receptor availability in the lesioned area. researchgate.netresearchgate.net Conversely, in a Parkinson's disease model induced by 6-hydroxydopamine (6-OHDA), which leads to dopamine depletion, an increase in D2/D3 receptor binding was observed. researchgate.netresearchgate.net

These in vivo imaging results correlate significantly with post-mortem in vitro autoradiography, confirming the accuracy of the PET measurements. researchgate.netnih.gov The ability to detect these disease-specific alterations makes [18F]Desmethoxyfallypride a powerful tool for studying the pathophysiology of these conditions. snmjournals.org

A key advantage of PET imaging with [18F]Desmethoxyfallypride is the ability to perform longitudinal studies, monitoring changes in receptor density over time within the same animal. researchgate.netnih.gov This is crucial for understanding disease progression and the dynamic nature of the dopamine system in response to neurodegeneration.

In a rat model of Parkinson's disease, longitudinal [18F]fallypride PET/CT scans were conducted at one, three, and six months post-lesioning, demonstrating a consistent increase in D2/D3 receptor availability in the affected hemisphere. mdpi.com This non-invasive, longitudinal approach allows researchers to track the neurobiological consequences of a disease over its entire course, offering insights that are not possible with terminal experimental methods. researchgate.net Such studies are essential for evaluating the long-term efficacy and impact of potential therapies. biorxiv.orgscielo.br

[18F]Desmethoxyfallypride PET serves as a critical biomarker for evaluating the effectiveness of therapeutic interventions in preclinical models. researchgate.netnih.gov By quantifying changes in D2/D3 receptor availability, researchers can assess whether a treatment is modifying the underlying pathology.

For example, in a study involving a rodent model of depression, [18F]Desmethoxyfallypride PET was used to measure D2 receptor availability before and after treatment with raclopride (B1662589) and deep brain stimulation (DBS). karger.com The study found that raclopride administration reduced the tracer's binding, and interestingly, the reduction was less pronounced in the group that also received DBS, suggesting a modulatory effect of the stimulation on the dopamine system. karger.com Similarly, in a Parkinson's rat model, [18F]fallypride PET was used to show that intrastriatal injection of Botulinum neurotoxin A could normalize the pathologically increased D2/D3 receptor availability, and this normalization correlated with improved motor behavior. mdpi.com

These applications highlight the utility of [18F]Desmethoxyfallypride PET in monitoring the outcomes of cell-based therapies, pharmacological treatments, and other novel therapeutic strategies. researchgate.netnih.gov

Longitudinal Monitoring of Receptor Changes in Preclinical Disease Progression Models

Methodological Advancements in Small Animal PET Imaging

The use of [18F]Desmethoxyfallypride in preclinical research has been greatly enhanced by advancements in small animal PET technology and the optimization of imaging protocols.

High-resolution small-animal PET scanners, such as the microPET Focus 120 system, are instrumental in conducting [18F]Desmethoxyfallypride studies in rodents. researchgate.netnih.govkarger.com These systems provide the necessary spatial resolution to visualize and quantify radiotracer uptake in small brain structures.

Researchers have developed and refined imaging protocols to ensure the accuracy and reproducibility of the data. A typical protocol involves a dynamic emission scan of about 60 to 90 minutes following an intravenous injection of the radiotracer. karger.comsnmjournals.org The acquired data is then reconstructed using algorithms like 2D-OSEM (Ordered Subsets Expectation Maximization) and analyzed using kinetic modeling to estimate the binding potential (BP_ND), a measure of receptor availability. karger.comsnmjournals.org Studies have focused on defining optimal scan durations and analysis methods that balance patient (animal) comfort, technical complexity, and the validity of the results, making the protocols suitable for routine preclinical use. snmjournals.org

Integration of PET with Other Modalities (e.g., PET-MRI) in Preclinical Research

The integration of Positron Emission Tomography (PET) with other imaging modalities, particularly Magnetic Resonance Imaging (MRI), has become a powerful approach in preclinical research. wikipedia.org This multimodal strategy combines the high-sensitivity molecular information provided by PET tracers like [18F]Desmethoxyfallypride with the high-resolution anatomical and functional data from MRI. wikipedia.orgnews-medical.net The resulting hybrid imaging technique, PET-MRI, offers a more comprehensive understanding of the underlying neurobiology in animal models of disease. news-medical.net

In preclinical studies involving [18F]Desmethoxyfallypride, the primary role of MRI is to provide detailed anatomical context for the PET signal. nih.govmdpi.com While PET excels at quantifying dopamine D2/D3 receptor density and occupancy, its spatial resolution is limited. MRI, with its excellent soft-tissue contrast, can precisely delineate different brain structures. news-medical.net By co-registering the [18F]Desmethoxyfallypride PET data with an animal-specific or atlas-based MRI scan, researchers can accurately localize changes in receptor availability to specific neuroanatomical regions, such as the striatum or other extrastriatal areas. nih.govmdpi.com

This co-registration is crucial for improving the accuracy of PET data analysis. For instance, in studies of neurodegenerative diseases, MRI can identify structural changes like brain atrophy, which can then be correlated with the functional data on receptor availability obtained from [18F]Desmethoxyfallypride PET. researchgate.net This allows for a more nuanced interpretation of how pathological changes in brain structure relate to alterations in the dopaminergic system.

The advent of simultaneous PET-MRI scanners has further enhanced the potential of this integrated approach. Simultaneous acquisition allows for the temporal and spatial cross-correlation of PET and MR data, which is critical for studying the dynamic interplay between neurochemistry, brain function, and structure. d-nb.info This capability is particularly valuable for investigating the relationship between dopamine receptor dynamics, measured by [18F]Desmethoxyfallypride PET, and functional brain activity, which can be assessed with functional MRI (fMRI). upv.es The ability to acquire both molecular and hemodynamic information in the same animal under the same physiological conditions reduces variability and provides a more holistic view of brain function in preclinical models. d-nb.info

The complementary nature of the information provided by each modality in a combined PET-MRI study is summarized in the table below.

Table 1: Complementary Information from Integrated [18F]Desmethoxyfallypride PET and MRI in Preclinical Neuroimaging

| Imaging Modality | Information Provided | Contribution to Integrated Imaging |

|---|

| [18F]Desmethoxyfallypride PET | - Quantitative measure of dopamine D2/D3 receptor availability (Bmax) and affinity (Kd). researchgate.netnih.gov

Advanced Analytical Methodologies for 18f Desmethoxyfallypride Pet Data

Kinetic Modeling Approaches for Receptor Quantification

Kinetic modeling provides a mathematical framework to describe the behavior of [18F]DMFP in the brain over time, allowing for the quantification of receptor binding. These models are based on the compartmentalization of the radiotracer in different physiological states.

Compartmental Models (e.g., Single-Tissue, Two-Tissue, Three-Compartment Models)

Compartmental models are fundamental to the quantitative analysis of [18F]DMFP PET data. These models simplify the complex biological system into a series of distinct compartments representing different states of the tracer in the body.

Single-Tissue Compartment Model: This model is the simplest, treating the tissue as a single entity. It is generally insufficient for accurately describing the kinetics of [18F]DMFP, which exhibits specific binding to receptors.

Two-Tissue Compartment Model (2TCM): This model is more commonly applied and divides the tissue into two compartments: the free and non-specifically bound tracer in tissue water, and the specifically bound tracer to receptors. snmjournals.orgsnmjournals.org Studies have shown a high correlation between the binding potential (BP) values derived from the 2TCM and the gold-standard three-compartment model. snmjournals.org The 2TCM is often used to analyze [18F]DMFP data, and its binding potential estimates show good agreement with other methods. snmjournals.org

Three-Compartment Model: This is often considered the gold standard for analyzing PET data for receptor-binding radiotracers. snmjournals.orgresearchgate.net It describes the tracer's movement between three compartments: plasma, free and non-specific binding in tissue (CNS+F), and specifically bound to receptors (CB). snmjournals.orgsnmjournals.org This model utilizes five parameters to describe the tracer kinetics. uni-mainz.deuni-mainz.de The distribution volume (VD) and binding potential (BP) can be estimated from the model's parameters. snmjournals.orgsnmjournals.org Research has demonstrated an excellent correlation between the VDs determined by the three-compartment model and those from the two-compartment model (rs = 1.00). snmjournals.org

| Model | Description | Key Parameters |

| Single-Tissue | Simplest model, treats tissue as one compartment. | K1, k2 |

| Two-Tissue (2TCM) | Divides tissue into free/non-specific and specifically bound compartments. snmjournals.orgsnmjournals.org | K1, k2, k3, k4 |

| Three-Compartment | Gold standard model with plasma, free/non-specific, and specific binding compartments. snmjournals.orgresearchgate.net | K1, k2, k3, k4, Vp |

Estimation of Kinetic Rate Constants (K1, k2, k3, k4)

The kinetic rate constants are crucial parameters derived from compartmental models that describe the rate of tracer movement between compartments.

K1 (ml/min/ml): Represents the rate of tracer delivery from arterial plasma to the tissue. snmjournals.orguni-mainz.de

k2 (min-1): Represents the rate of tracer transfer from the tissue back to the plasma. snmjournals.orguni-mainz.de

k3 (min-1): Represents the rate of tracer association with the receptors (from the free/non-specific compartment to the specifically bound compartment). snmjournals.org

k4 (min-1): Represents the rate of tracer dissociation from the receptors (from the specifically bound compartment back to the free/non-specific compartment). snmjournals.org

For example, in a study with healthy volunteers, the rate constants in the putamen for [18F]DMFP were determined using a three-compartment, five-parameter model as follows: K1 = 0.405 mL/min/mL, k2 = 0.077/min, k3 = 0.862/min, and k4 = 0.338/min. snmjournals.orgsnmjournals.org The binding potential (BP), an index of receptor density, is often calculated as the ratio k3/k4. snmjournals.orgsnmjournals.orguni-mainz.de

Graphical Analysis Techniques

Graphical analysis methods offer a more straightforward approach to quantifying receptor binding compared to complex compartmental modeling, often with the advantage of being less susceptible to noise in the data.

Logan Plot Analysis with Arterial Plasma Input Function

The Logan plot is a graphical analysis technique that linearizes the data from dynamic PET scans, allowing for the estimation of the total distribution volume (VT) of the radiotracer. vivoquant.com This method requires an arterial input function, which involves measuring the concentration of the radiotracer in arterial blood plasma over time. nih.gov The plot of the integral of the region of interest (ROI) activity divided by the ROI activity versus the integral of the plasma activity divided by the ROI activity becomes linear over time. snmjournals.org The slope of the linear portion of this plot represents the VT. vivoquant.com

The binding potential (BP) can then be calculated from the VT of a target region and a reference region (a region with no or negligible specific binding, like the cerebellum) using the formula: BP = (VT_target / VT_reference) - 1. uni-mainz.de Studies have shown a very strong correlation (rs = 1.00) between the distribution volumes determined by the Logan plot with arterial blood sampling and the three-compartment model. snmjournals.org

Logan Plot Analysis with Reference Tissue Input

To circumvent the need for invasive arterial blood sampling, a non-invasive version of the Logan plot was developed that uses a reference tissue instead of an arterial input function. snmjournals.orgvivoquant.compmod.com In this approach, the plot of the integral of the target tissue activity divided by the target tissue activity is plotted against the integral of the reference tissue activity divided by the target tissue activity. snmjournals.org The slope of the linear portion of this plot provides the distribution volume ratio (DVR), which is directly related to the binding potential (BP = DVR - 1). snmjournals.orgvivoquant.com

This non-invasive Logan plot has been shown to be a reliable method for analyzing [18F]DMFP PET data, with results that correlate well with invasive methods. snmjournals.org For instance, a high correlation has been observed between the BP determined by the Logan plot with a reference region and the simplified reference tissue model. snmjournals.org

Reference Tissue Modeling for Non-Invasive Quantification

Reference tissue models are widely used for the non-invasive quantification of receptor binding, as they eliminate the need for arterial blood sampling. These models use the time-activity curve from a reference region, assumed to be devoid of specific receptors (e.g., the cerebellum for dopamine (B1211576) D2/D3 receptors), as an input function.

One of the most commonly used reference tissue models is the Simplified Reference Tissue Model (SRTM) . snmjournals.org The SRTM and its variations, like the SRTM2, have been validated for [18F]DMFP and show a high correlation with the gold-standard two-tissue compartment model. snmjournals.org The SRTM estimates the binding potential relative to the non-displaceable tracer in the tissue (BPND). snmjournals.orgnih.gov

Another reference tissue model is the multilinear reference tissue model 2 (MRTM2) , which has been shown to yield virtually identical results to the SRTM2 for [18F]DMFP studies. nih.gov These kinetic reference tissue models are considered to provide the least biased results with a tolerable scan duration. snmjournals.orgnih.gov

Research has demonstrated a strong correlation between the binding potentials determined by the Lammertsma simplified reference tissue model and the Logan plot with arterial blood sampling (rs = 0.997), as well as with the three-compartment model (rs = 0.924). snmjournals.org

| Analytical Method | Input Function | Key Outcome | Advantage |

| Compartmental Models (Invasive) | Arterial Plasma | K1, k2, k3, k4, VT, BP | Gold standard, detailed kinetic information. snmjournals.orgresearchgate.net |

| Logan Plot (Invasive) | Arterial Plasma | VT vivoquant.com | Robust to noise, less complex than full kinetic modeling. snmjournals.org |

| Logan Plot (Non-Invasive) | Reference Tissue | DVR, BPND snmjournals.orgvivoquant.com | Non-invasive, avoids arterial sampling. snmjournals.org |

| Reference Tissue Models (e.g., SRTM) | Reference Tissue | BPND snmjournals.org | Non-invasive, provides reliable and unbiased results. snmjournals.orgnih.gov |

Simplified Reference Tissue Model (SRTM)

The Simplified Reference Tissue Model (SRTM) is a widely validated and frequently used noninvasive method for the analysis of [18F]Desmethoxyfallypride PET data. snmjournals.orguniroma1.it This model does not require arterial blood sampling, instead using a reference region—an area of the brain with a negligible density of the target receptors—to estimate the non-specific binding and free radioligand concentration. For D2/D3 receptor imaging with [18F]Desmethoxyfallypride, the cerebellum is consistently used as the reference region. snmjournals.orgnih.gov

The SRTM provides reliable estimates of the binding potential relative to the non-displaceable tissue uptake (BP_ND). snmjournals.org Studies have demonstrated a high correlation between BP_ND values derived from SRTM and those obtained from the gold-standard two-tissue compartment model (2TCM) which requires invasive arterial sampling. snmjournals.org A two-step version of the model, SRTM2, can be implemented to further refine the analysis by fixing the efflux rate constant from the reference region (k₂′) across all target regions in a single subject, thereby improving the stability of the BP_ND and R₁ (relative tracer delivery) estimates. snmjournals.org Kinetic reference tissue models like SRTM are often preferred as they offer the least biased results with a tolerable scan duration. snmjournals.orgnih.govsnmjournals.org

Pseudoequilibrium and Peak Equilibrium Analyses for Binding Potential Estimation

To further simplify data acquisition and analysis, especially in clinical settings, single-scan equilibrium-based methods have been developed. These methods approximate the distribution volume ratio from which the binding potential can be derived. snmjournals.org

Pseudoequilibrium Analysis (PsEA): This analysis is based on the assumption that at late time points (e.g., 60–90 minutes post-injection), the ratio of the radioligand concentration in a target region to that in the reference region becomes constant. snmjournals.orgsnmjournals.org While pragmatic, BP_ND estimates derived from PsEA have been shown to have a considerable and relevant positive bias. snmjournals.orgnih.govsnmjournals.org

Peak Equilibrium Analysis (PEA): Alternatively, a single PET scan can be performed at the time of transient or peak equilibrium, which is the point of maximum specific binding (e.g., 35-65 minutes for [18F]Desmethoxyfallypride). snmjournals.orgnih.govsnmjournals.org PEA provides fairly accurate BP_ND estimates that correlate well with full kinetic analyses. snmjournals.orgsnmjournals.org However, this method can suffer from limited precision compared to kinetic models. snmjournals.orgnih.govsnmjournals.org

Quantification of Binding Potential (BP_ND) and Distribution Volume (DV)

The primary outcomes of a quantitative [18F]Desmethoxyfallypride PET study are the binding potential (BP_ND) and the total distribution volume (DV or V_T). BP_ND represents the ratio of specifically bound radioligand to the non-displaceable radioligand concentration at equilibrium, providing a measure of receptor availability. uniroma1.itresearchgate.net The distribution volume reflects the volume of tissue in which the tracer is distributed. researchgate.net

Multiple analytical approaches have demonstrated excellent agreement in quantifying these parameters for [18F]Desmethoxyfallypride. nih.gov These include:

Compartmental Models: These are the most comprehensive models, using metabolite-corrected arterial plasma data as an input function to describe the tracer's movement between different compartments (e.g., plasma, free tissue, specifically bound). snmjournals.orgcore.ac.uk

Graphical Analyses: Methods like the Logan plot can be applied with either an arterial input function or a reference tissue input to derive distribution volumes or distribution volume ratios (DVR), from which BP_ND is calculated (BP_ND = DVR - 1). researchgate.netuni-mainz.deplos.org

Reference Tissue Models: As described previously, models like SRTM directly estimate BP_ND without the need for arterial blood sampling. snmjournals.orguniroma1.it

Studies have shown that noninvasive methods using the cerebellum as a reference region provide valid measurements of these quantitative parameters in the human striatum. nih.gov The ratio of specific striatal to nonspecific cerebellar binding for [18F]Desmethoxyfallypride is approximately 3:1 at 120 minutes post-injection. nih.govsnmjournals.org

Table 1: Comparison of Analytical Methods for [18F]Desmethoxyfallypride BP_ND Estimation

| Method | Input Function | Key Feature | Advantage | Disadvantage |

|---|---|---|---|---|

| SRTM2 | Reference Tissue | Fixes k₂′ across regions | High accuracy, noninvasive, low bias snmjournals.orgnih.gov | Requires dynamic scan |

| PsEA | Reference Tissue | Single scan (late) | Pragmatic, short scan time snmjournals.org | Considerable positive bias snmjournals.orgnih.govsnmjournals.org |

| PEA | Reference Tissue | Single scan (peak) | Less bias than PsEA nih.gov | Limited precision snmjournals.orgnih.govsnmjournals.org |

| Logan Plot | Arterial or Reference | Graphical analysis | Robust for DVR estimation plos.org | Can be biased by noise researchgate.net |

| 2TCM | Arterial Plasma | Gold standard | Most accurate kinetic detail snmjournals.org | Invasive (arterial line) |

In Vivo Metabolite Analysis in Plasma

To accurately perform kinetic modeling using an arterial input function, the concentration of the unchanged parent radioligand in arterial plasma must be determined over time. This requires correcting the total plasma radioactivity for the contribution from radiolabeled metabolites.

Chromatographic Techniques for Metabolite Identification

The separation and identification of [18F]Desmethoxyfallypride from its radioactive metabolites in plasma samples are achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for this purpose. snmjournals.org Thin-layer chromatography (TLC) has also been described as a method for analyzing the fraction of untransformed [18F]Desmethoxyfallypride. snmjournals.orgsnmjournals.org These methods allow for the distinct measurement of the parent compound versus its more hydrophilic or lipophilic metabolites. researchgate.net

Quantification of Unchanged Radioligand Fraction Over Time

Arterial blood samples are collected at multiple time points throughout the PET scan. snmjournals.orgsnmjournals.org Following centrifugation to separate plasma, the fraction of radioactivity corresponding to the unchanged [18F]Desmethoxyfallypride is determined using chromatography. snmjournals.org The metabolism of [18F]Desmethoxyfallypride is noted to be relatively slow. snmjournals.org Studies have shown that at 120 minutes after tracer injection, more than 50% of the radioactivity in arterial plasma represents the intact, unchanged parent compound. snmjournals.orgresearchgate.net This measured fraction at discrete time points is then used to generate a continuous curve, often by fitting to an exponential function, which represents the metabolite-corrected arterial input function for kinetic modeling. snmjournals.org

Comparative Research on [¹⁸F]Desmethoxyfallypride with Other Dopamine Radioligands

Comparative Research on 18f Desmethoxyfallypride with Other Dopamine Radioligands

Relative Advantages and Limitations Compared to [¹¹C]Raclopride

[¹⁸F]Desmethoxyfallypride ([¹⁸F]DMFP) and [¹¹C]Raclopride are both valuable radiotracers for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors, yet they possess distinct characteristics that influence their suitability for different research applications.

A primary advantage of [¹⁸F]DMFP lies in its fluorine-18 (B77423) (¹⁸F) label, which has a longer half-life of approximately 110 minutes compared to the 20-minute half-life of carbon-11 (B1219553) (¹¹C) in [¹¹C]Raclopride. nih.govresearchgate.netnih.govfrontiersin.org This extended half-life offers significant logistical benefits, as it allows for more complex and time-consuming radiosynthesis procedures. mdpi.com Furthermore, it enables the transportation of the radiotracer to PET facilities that lack an on-site cyclotron, broadening its accessibility for multi-center clinical trials. nih.govfrontiersin.orgnih.gov The longer half-life also permits longer scan durations, which can be advantageous for studies requiring repeated measurements or observing dynamic processes over an extended period. frontiersin.org In contrast, the short half-life of [¹¹C]Raclopride restricts its use to centers with an in-house cyclotron and limits the duration of imaging studies. researchgate.netfrontiersin.org

From a practical standpoint, the longer half-life of ¹⁸F allows for more flexible patient scheduling and the potential for delayed imaging protocols, which can improve diagnostic accuracy. thno.org It also means that a single production batch can yield a greater number of patient doses. urotoday.com

However, [¹¹C]Raclopride also presents certain advantages. Its shorter half-life results in lower radiation exposure for the patient, and it allows for multiple studies on the same subject on the same day. nih.gov In terms of binding properties, [¹⁸F]DMFP has an intermediate affinity for D2/D3 receptors, similar to [¹¹C]Raclopride. frontiersin.orgnih.govnih.gov This similarity makes [¹⁸F]DMFP a suitable substitute for [¹¹C]Raclopride in many applications. frontiersin.orgnih.gov Some studies suggest that [¹⁸F]DMFP may have a slight advantage for imaging extrastriatal regions like the cortices. frontiersin.org

In terms of binding potential (BP), a measure of receptor density, studies have shown differences between the two tracers. In the striatum, the mean BP for [¹⁸F]DMFP has been reported to be in the range of 1.9 to 2.5, while for [¹¹C]Raclopride, it ranges from 3 to 4. snmjournals.org This difference in binding potential should be considered when comparing results from studies using these different radioligands.

| Feature | [¹⁸F]Desmethoxyfallypride | [¹¹C]Raclopride |

| Radionuclide Half-Life | ~110 minutes nih.govresearchgate.netnih.govfrontiersin.org | ~20 minutes nih.govresearchgate.net |

| Logistical Feasibility | Can be transported to sites without a cyclotron. nih.govfrontiersin.orgnih.gov | Requires an on-site cyclotron. researchgate.netfrontiersin.org |

| Scan Duration | Allows for longer scan times and repeated measurements. frontiersin.org | Limited to shorter scan durations. frontiersin.org |

| Patient Radiation Exposure | Higher per study due to longer half-life. | Lower per study, allowing for multiple scans in a day. nih.gov |

| Binding Affinity | Intermediate affinity for D2/D3 receptors. frontiersin.orgnih.gov | Intermediate affinity for D2/D3 receptors. researchgate.net |

| Striatal Binding Potential (BP) | ~1.9 - 2.5 snmjournals.org | ~3 - 4 snmjournals.org |

| Extrastriatal Imaging | Slight advantage for cortical regions. frontiersin.org | Primarily used for striatal imaging. |

Comparison with [¹²³I]Iodobenzamide (IBZM) and Other SPECT Tracers

[¹⁸F]Desmethoxyfallypride, a PET tracer, offers several advantages over [¹²³I]Iodobenzamide ([¹²³I]IBZM), a commonly used Single Photon Emission Computed Tomography (SPECT) tracer for dopamine D2 receptor imaging. PET imaging, in general, provides higher spatial resolution and is more quantitatively accurate than SPECT. nih.gov

Studies directly comparing the diagnostic utility of PET with [¹⁸F]DMFP and SPECT with [¹²³I]IBZM have indicated the superiority of the PET approach. For instance, in the differential diagnosis of parkinsonian syndromes, [¹⁸F]DMFP PET has been shown to have greater diagnostic power than [¹²³I]IBZM SPECT. snmjournals.org One study found that the diagnostic accuracy of [¹⁸F]FDG-PET for discriminating between atypical parkinsonian syndromes and Lewy body diseases was considerably higher than for [¹²³I]IBZM-SPECT. neurology.org While this study used [¹⁸F]FDG, it highlights the general advantages of PET imaging in this clinical context. Another study noted that the diagnostic accuracy of D2/D3 receptor SPECT has been challenged, and that [¹⁸F]DMFP has emerged as a promising PET ligand with better imaging characteristics than [¹²³I]IBZM. snmjournals.org

[¹²³I]IBZM is a well-established SPECT tracer used to assess striatal D2 receptor density. nih.govwikipedia.org It has been used to differentiate between idiopathic and secondary Parkinson's syndrome. nih.gov However, its diagnostic accuracy has been a subject of debate. A meta-analysis pointed to a low negative predictive value for IBZM-SPECT. frontiersin.org

Other SPECT tracers for the dopamine system exist, often labeled with technetium-99m (⁹⁹ᵐTc), which has a favorable half-life of 6 hours and is readily available from generators. mdpi.com While SPECT radiopharmaceuticals are generally cheaper and easier to distribute than PET tracers, the inherent physical advantages of PET, such as higher resolution and sensitivity, often make PET tracers like [¹⁸F]DMFP preferable for detailed quantitative research and challenging diagnostic scenarios. mdpi.comnih.gov

| Feature | [¹⁸F]Desmethoxyfallypride (PET) | [¹²³I]Iodobenzamide (SPECT) | Other SPECT Tracers (e.g., ⁹⁹ᵐTc-based) |

| Imaging Modality | Positron Emission Tomography (PET) | Single Photon Emission Computed Tomography (SPECT) | Single Photon Emission Computed Tomography (SPECT) |

| Spatial Resolution | Higher | Lower | Lower |

| Quantitative Accuracy | More accurate nih.gov | Less accurate | Less accurate |

| Diagnostic Performance | Superior for differentiating parkinsonian syndromes. snmjournals.orgsnmjournals.org | Lower diagnostic accuracy in some studies. neurology.orgfrontiersin.org | Varies by specific tracer. |

| Radionuclide | Fluorine-18 | Iodine-123 | e.g., Technetium-99m |

| Half-Life | ~110 minutes mdpi.com | ~13.3 hours mdpi.com | ~6 hours (for ⁹⁹ᵐTc) mdpi.com |

| Availability | Requires cyclotron, but can be distributed. mdpi.com | Cyclotron produced. | Generator produced (for ⁹⁹ᵐTc), more accessible. mdpi.com |

Contrasting Properties with [¹⁸F]Fallypride in Imaging Characteristics

Both [¹⁸F]Desmethoxyfallypride ([¹⁸F]DMFP) and [¹⁸F]Fallypride are ¹⁸F-labeled benzamide (B126) antagonists used for PET imaging of dopamine D2/D3 receptors, but they differ significantly in their binding affinity, which in turn affects their imaging characteristics and applications. snmjournals.org

[¹⁸F]Fallypride is a high-affinity ligand, making it particularly well-suited for the quantification of extrastriatal D2/D3 receptors, which are present in lower densities than in the striatum. snmjournals.orgresearchgate.net In contrast, [¹⁸F]DMFP has a moderate affinity, similar to that of [¹¹C]Raclopride, and is primarily used for imaging the high-density receptor populations in the striatum. nih.govsnmjournals.org

This difference in affinity leads to distinct kinetic profiles. [¹⁸F]Fallypride washout from the striatum is much slower, reaching a plateau only after about 180 minutes, whereas [¹⁸F]DMFP shows clear washout from the striatum within a 90- to 120-minute scan. snmjournals.org Rodent imaging studies have also demonstrated these differences, with a transient equilibrium in the dorsal striatum occurring at around 90 minutes for [¹⁸F]fallypride and at 30 minutes for [¹⁸F]DMFP. nih.gov

The higher affinity of [¹⁸F]Fallypride results in significantly higher binding potential (BP) values. In the striatum, the mean BP of [¹⁸F]Fallypride ranges from 16 to 27, compared to 1.9 to 2.5 for [¹⁸F]DMFP. snmjournals.org This high BP allows [¹⁸F]Fallypride to effectively visualize and quantify receptors in extrastriatal regions like the thalamus, substantia nigra, and various cortical areas, which is not feasible with the lower-affinity [¹⁸F]DMFP. nih.govsnmjournals.org

The choice between these two tracers, therefore, depends on the research question. For studies focused on the striatum and its response to pharmacological challenges, the faster kinetics and moderate affinity of [¹⁸F]DMFP are advantageous. nih.govnih.gov For investigations into the role of extrastriatal dopamine receptors in various neurological and psychiatric disorders, the high affinity and superior signal in low-density regions make [¹⁸F]Fallypride the more appropriate choice. nih.govsnmjournals.org

| Feature | [¹⁸F]Desmethoxyfallypride | [¹⁸F]Fallypride |

| Binding Affinity | Moderate nih.govsnmjournals.org | High snmjournals.orgresearchgate.net |

| Primary Application | Striatal D2/D3 receptor imaging. nih.govsnmjournals.org | Striatal and extrastriatal D2/D3 receptor imaging. snmjournals.orgresearchgate.net |

| Kinetics | Faster washout from striatum. nih.govsnmjournals.org | Slower washout, longer time to equilibrium. nih.govsnmjournals.org |

| Striatal Binding Potential (BP) | ~1.9 - 2.5 snmjournals.org | ~16 - 27 snmjournals.org |

| Extrastriatal Visualization | Limited, some signal in thalamus and SN/VTA. nih.govsnmjournals.org | Excellent, allows quantification in thalamus, SN/VTA, and cortex. nih.govsnmjournals.org |

| Scan Duration (Rodent) | Optimal at ~60-90 minutes. nih.gov | Optimal at ~150 minutes. nih.gov |

Impact of Radiotracer Half-Life on Research Applicability and Distribution

The half-life of a radionuclide is a critical factor that profoundly influences the applicability and distribution of PET radiotracers like [¹⁸F]Desmethoxyfallypride. thno.orgvaia.com The half-life determines the feasible timeframe for synthesis, quality control, transport, and imaging. thno.org

Radiotracers are generally designed with short half-lives to minimize radiation exposure to the patient and the environment. vaia.com The ideal half-life is long enough to permit the biological process of interest to be studied but short enough to decay quickly, reducing the radiation dose. vaia.com

Fluorine-18 (¹⁸F) , with its ~110-minute half-life, offers a near-ideal balance for many PET applications. nih.govresearchgate.netmdpi.com

Distribution and Logistics: The ~2-hour half-life of ¹⁸F is long enough to allow for centralized production in a facility with a cyclotron and subsequent distribution to nearby, and even distant, PET centers that lack their own production capabilities. nih.govresearchgate.netmdpi.comthno.org This "satellite" distribution model significantly enhances the availability of PET imaging. However, it requires careful logistical planning, as transportation delays can lead to significant decay of the product and potentially canceled patient scans. snmjournals.org

Research Applicability: The ¹⁸F half-life allows for longer and more complex radiosynthesis procedures compared to shorter-lived isotopes. mdpi.com It also enables longer imaging protocols, which are necessary for studying slow biological processes or for conducting dynamic scans over several hours. nih.govmdpi.com This flexibility is crucial for pharmacokinetic modeling and for studies involving pharmacological challenges. frontiersin.org

Carbon-11 (¹¹C) , with its very short half-life of ~20 minutes, presents a different set of advantages and limitations. nih.govresearchgate.net

Distribution and Logistics: The use of ¹¹C-labeled tracers is restricted to institutions with an on-site cyclotron, as the rapid decay makes transportation unfeasible. nih.govresearchgate.net

Research Applicability: The short half-life is advantageous for minimizing patient radiation dose and allows for repeat studies in the same subject on the same day, as the radioactivity decays quickly. nih.gov This is particularly useful for test-retest studies or for comparing baseline conditions with a post-intervention state within a single imaging session.

SPECT Radionuclides , such as Iodine-123 (¹²³I, half-life ~13.3 hours) and Technetium-99m (⁹⁹ᵐTc, half-life ~6 hours), have longer half-lives than typical PET isotopes. mdpi.com

Distribution and Logistics: These longer half-lives facilitate widespread distribution. mdpi.com ⁹⁹ᵐTc is particularly convenient as it can be obtained on-site from a ⁹⁹Mo/⁹⁹ᵐTc generator, which is more affordable and smaller than a cyclotron. mdpi.com

Research Applicability: The longer half-lives of SPECT tracers are suitable for studying slower biological processes that may take several hours or even days to reach equilibrium, such as the localization of monoclonal antibodies. nih.gov

| Radionuclide | Half-Life | Production | Distribution | Key Research Application Advantage |

| Fluorine-18 (¹⁸F) | ~110 minutes nih.govresearchgate.netmdpi.com | Cyclotron | Centralized production with regional distribution possible. nih.govresearchgate.netmdpi.comthno.org | Allows for longer, complex syntheses and extended imaging protocols. nih.govmdpi.com |

| Carbon-11 (¹¹C) | ~20 minutes nih.govresearchgate.net | Cyclotron | On-site use only. nih.govresearchgate.net | Enables multiple studies in the same day due to rapid decay and low radiation dose. nih.gov |

| Iodine-123 (¹²³I) | ~13.3 hours mdpi.com | Cyclotron | Wider distribution possible due to longer half-life. | Suitable for imaging processes with slower kinetics. nih.gov |

| Technetium-99m (⁹⁹ᵐTc) | ~6 hours mdpi.com | Generator | Highly accessible and convenient on-site production. mdpi.com | Good for routine clinical imaging due to ease of availability and favorable energy. mdpi.com |

Translational Neuroscience Research Perspectives with 18f Desmethoxyfallypride

Bridging Preclinical Findings to Human Research Methodologies

A significant challenge in neuroscience is translating findings from preclinical animal models to human conditions. [18F]Desmethoxyfallypride helps bridge this gap by providing a consistent imaging biomarker across species.

Cross-Species Validation: Research has demonstrated the feasibility of using [18F]DMFP-PET to assess dopamine (B1211576) D2/D3 receptor (D2R) availability in small animal models, such as rats with induced conditions mimicking Huntington's and Parkinson's disease. researchgate.netnih.gov In these studies, the in vivo imaging results correlated significantly with in vitro measures of D2R density, confirming the tracer's validity in preclinical settings. researchgate.netnih.gov Similarly, PET experiments in rhesus monkeys have shown high striatal uptake of the tracer, which could be displaced by dopamine-releasing agents, demonstrating its sensitivity to changes in endogenous dopamine. nih.gov

Logistical Advantages for Multi-Center Research: Unlike tracers labeled with Carbon-11 (B1219553) (¹¹C), such as [11C]raclopride, the Fluorine-18 (B77423) (¹⁸F) isotope in [18F]DMFP has a longer half-life (approximately 110 minutes vs. 20 minutes). snmjournals.org This extended half-life is a significant logistical advantage, as it allows the radiotracer to be produced at a central radiochemistry facility and distributed to PET centers without an on-site cyclotron. snmjournals.org This capability facilitates wider access and standardization for both clinical and research applications, making it easier to conduct multi-center studies that bridge preclinical and human research. snmjournals.org

Comparative Ligand Properties: [18F]Desmethoxyfallypride was developed to have properties analogous to the widely used [11C]raclopride. nih.gov Studies indicate that [18F]DMFP has a slightly higher affinity for D2-like dopamine receptors compared to [11C]raclopride. snmjournals.org This characteristic, along with its longer half-life, makes it particularly suitable for studies involving pharmacological or behavioral challenges that occur over extended periods. snmjournals.org

Research Applications in Understanding Dopaminergic System Function and Dysregulation

[18F]Desmethoxyfallypride is a valuable tool for investigating the role of the dopaminergic system in a variety of neuropsychiatric and neurodegenerative disorders. Its ability to quantify D2/D3 receptor availability provides insights into the neurobiology of these conditions.

Neurodegenerative Diseases: In animal models of Parkinson's and Huntington's disease, [18F]DMFP-PET has been used to visualize the expected changes in D2R availability. nih.gov Specifically, it can detect the decrease in D2R binding sites due to the loss of striatal neurons in Huntington's models and the increase in D2R binding sites (up-regulation) following dopamine depletion in Parkinson's models. researchgate.net These applications demonstrate its utility as a tool for monitoring disease progression and the effects of potential therapies, such as cell-based treatments, in preclinical research. researchgate.netnih.gov

Addiction and Substance Abuse: Studies have employed [18F]DMFP to explore the dopaminergic underpinnings of addiction. For instance, one PET study found that a low availability of D2/D3 receptors in the ventral striatum was associated with high levels of craving in individuals with alcohol dependence. neurosci.cnneurosci.cn This highlights the tracer's role in linking specific neurochemical profiles to clinical symptoms.

Psychiatric Disorders: Abnormalities in the fronto-striatal dopaminergic system are implicated in disorders like schizophrenia and depression. frontiersin.org [18F]DMFP can be used to probe this system. For example, it has been used in combination with non-invasive brain stimulation techniques like transcranial magnetic stimulation (TMS) to map cortically controlled dopamine release in the striatum, providing a deeper understanding of the connectivity that is often disrupted in these conditions. frontiersin.org

Differential Diagnosis: The ability to accurately quantify striatal D2 receptor status is critical in the differential diagnosis of parkinsonian syndromes. Research has shown that [18F]DMFP PET can effectively distinguish between idiopathic Parkinson's disease (IPS) and atypical parkinsonian syndromes (APS), as APS patients show a significant reduction in striatal tracer uptake compared to both healthy controls and IPS patients. nih.gov

Methodological Frameworks for Studying Neurotransmitter Dynamics in Vivo

A key application of [18F]Desmethoxyfallypride is the in vivo measurement of dopamine dynamics, particularly its release. This is achieved through competition studies where changes in the tracer's binding are used to infer fluctuations in endogenous dopamine levels.

Competition and Displacement Paradigms: The principle underlying the measurement of dopamine release is the competition between the radiotracer and endogenous dopamine for binding to D2/D3 receptors. frontiersin.org An increase in synaptic dopamine concentration will lead to the displacement of [18F]DMFP from its binding sites, resulting in a reduced PET signal. nih.govfrontiersin.org Studies have successfully used this paradigm, employing pharmacological challenges like d-amphetamine to induce dopamine release and measure the subsequent reduction in [18F]DMFP binding. nih.gov This method allows researchers to quantify the effects of various agents and interventions on dopamine transmission. nih.gov

Dynamic Imaging with Brain Stimulation: A novel methodological framework combines [18F]DMFP PET with non-invasive brain stimulation techniques like intermittent theta-burst stimulation (iTBS), a form of TMS. frontiersin.org In one study, repeated blocks of iTBS applied to the prefrontal cortex caused a measurable reduction in [18F]DMFP binding in the striatum, demonstrating dopamine release. frontiersin.org The dynamic acquisition protocol possible with [18F]DMFP allows for the detection of these changes during the tracer's uptake phase, offering a powerful way to study the causal effects of cortical activity on subcortical neurotransmitter systems. frontiersin.orgfrontiersin.org

Kinetic Modeling: To quantify receptor availability and changes therein, PET data are analyzed using mathematical models. Although some advanced modeling studies have been performed with the similar high-affinity ligand [18F]fallypride, the principles are applicable to [18F]DMFP. snmjournals.org These kinetic models, such as the linearized simplified reference region model (LSSRM), can estimate the binding potential (BPND), a measure of receptor density and affinity, and detect its change over time in response to a task or pharmacological challenge. snmjournals.org

Potential for Advancing Neuroimaging Research Tools and Paradigms

The properties of [18F]Desmethoxyfallypride and its application in innovative research designs suggest significant potential for future advancements in neuroimaging.

Enhanced Study of Extrastriatal Dopamine: While similar to [11C]raclopride, [18F]DMFP may have advantages for imaging D2/D3 receptors in extrastriatal regions like the cortex, where receptor densities are much lower than in the striatum. frontiersin.orgsnmjournals.org The development of high-affinity tracers, including [18F]DMFP and [18F]fallypride, has made it possible to noninvasively quantify these low-density receptor populations and measure changes during various paradigms. snmjournals.org

Combining PET with Other Modalities: The integration of [18F]DMFP PET with other neuroimaging and neuromodulation techniques, such as functional MRI (fMRI) and TMS, represents a powerful research paradigm. frontiersin.orgfrontiersin.org This multimodal approach allows for a more comprehensive understanding of brain function by linking neurotransmitter dynamics to network activity and behavior. The longer half-life of 18F is particularly advantageous for these often lengthy and complex simultaneous imaging studies. snmjournals.org

Development of Novel Radiotracers: The core structure of Desmethoxyfallypride serves as a scaffold for developing new radiotracers. For example, researchers have synthesized derivatives using Silicon-Fluoride-Acceptor (SiFA) technology. mdpi.com This approach aims to simplify the process of fluorine-18 labeling, potentially leading to kit-like preparations that could make PET tracer production faster and more accessible, further broadening the reach of dopaminergic imaging. mdpi.com

Q & A

Q. What are the key steps in synthesizing and characterizing desmethoxyfallypride for preclinical studies?

Desmethoxyfallypride synthesis requires meticulous optimization of reaction conditions (e.g., solvent, temperature, and catalyst) to ensure high yield and purity. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For reproducibility, experimental protocols must include detailed descriptions of purification steps (e.g., column chromatography) and validation against reference standards. Known impurities should be quantified using validated analytical methods, as outlined in peer-reviewed synthetic procedures .

Q. How is desmethoxyfallypride used as a radiotracer in positron emission tomography (PET) imaging for dopamine D2/D3 receptor studies?

Desmethoxyfallypride, labeled with fluorine-18 ([¹⁸F]DMFP), is a high-affinity D2/D3 receptor antagonist used to quantify receptor availability in vivo. Its lipophilicity and slow dissociation kinetics enable high-resolution imaging of striatal and extrastriatal regions. In experimental design, baseline scans are compared with post-intervention scans (e.g., drug administration) to calculate binding potential (BP), a measure of receptor occupancy. Key methodological considerations include:

- Validating tracer kinetics using reference tissue models (e.g., cerebellum as a reference region).

- Controlling for physiological factors (e.g., plasma protein binding, blood flow). Studies have demonstrated its utility in assessing receptor occupancy in psychiatric disorders and addiction research .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing of desmethoxyfallypride to balance receptor occupancy and side effects?

Optimal dosing requires correlating PET-derived receptor occupancy with behavioral or clinical outcomes. Studies using [¹⁸F]DMFP and [¹¹C]raclopride identified a therapeutic window of 65%–78% D2 receptor blockade for antipsychotics. To replicate this:

- Conduct dose-ranging PET studies in animal models or humans.

- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict dose-response relationships.

- Monitor off-target effects (e.g., prolactin elevation) at higher occupancy levels. Critical analysis of interspecies differences in metabolism and blood-brain barrier penetration is essential to translate preclinical findings to clinical trials .

Q. What methodological approaches address discrepancies in D2/D3 receptor binding data obtained with desmethoxyfallypride across studies?

Variability in BP estimates (e.g., 0.38–0.86 in striatal regions) may arise from differences in imaging protocols, tracer kinetics, or participant demographics. To mitigate this:

- Standardize imaging parameters (e.g., scan duration, injection-to-scan time).

- Apply partial volume correction to account for regional atrophy in patient populations.

- Validate BP calculations against post-mortem receptor density measurements. Cross-validation with other tracers (e.g., [¹¹C]raclopride) and multi-center harmonization protocols can enhance data reliability .

Q. How can desmethoxyfallypride PET data be integrated with multimodal imaging to investigate dopamine system dysfunction in neuropsychiatric disorders?

Advanced studies combine [¹⁸F]DMFP PET with functional MRI (fMRI) or magnetic resonance spectroscopy (MRS) to link receptor density with functional connectivity or neurochemical changes. For example:

- Correlate striatal D2 receptor availability with fMRI-based reward circuit activation in addiction.

- Use MRS to assess glutamate/GABA levels in regions with abnormal D2 binding in schizophrenia. Statistical rigor requires correction for multiple comparisons and power analysis to ensure adequate sample sizes .

Methodological Best Practices

Q. What are the criteria for selecting a reference tissue model when analyzing desmethoxyfallypride PET data?